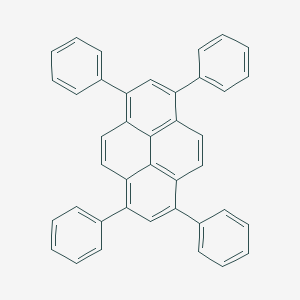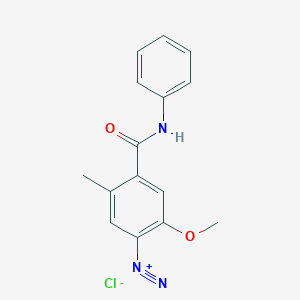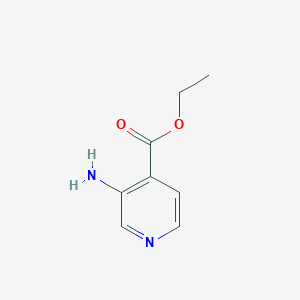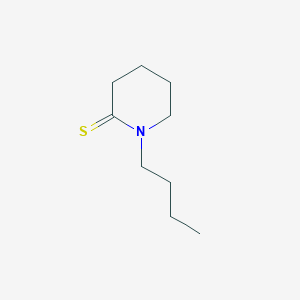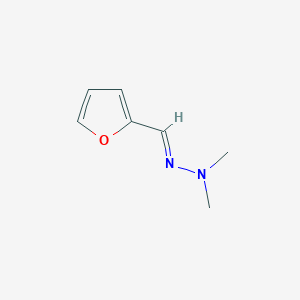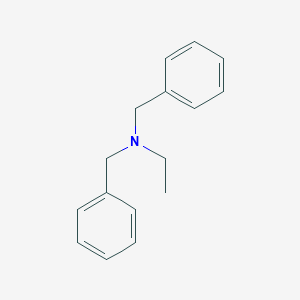
2-Aminobenzhydrol
Übersicht
Beschreibung
Synthesis Analysis
2-Aminobenzhydrol synthesis often involves innovative methods that enhance efficiency and yield. Johnström and Stone-Elander (1994) described a method for synthesizing 18F-labelled 2-amino-2′-fluorobenzhydrols, serving as intermediates in synthesizing [2′-18F]-1,4-benzodiazepine-2-ones, showcasing the compound's utility in radiolabelled intermediates production (Johnström & Stone-Elander, 1994). The discovery of a new this compound template for squalene synthase inhibitors illustrates the compound's potential in drug discovery, emphasizing the flexibility and potency of the this compound structure as a foundation for synthesizing highly potent inhibitors (Ichikawa et al., 2011).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been instrumental in understanding their interaction with biological targets. Ichikawa et al. (2011) revealed the structure-activity relationship of this compound derivatives as squalene synthase inhibitors, providing insights into their binding mode through X-ray crystallographic data, which showed their potential to form 11-membered ring conformations with intramolecular hydrogen bonds (Ichikawa et al., 2011).
Chemical Reactions and Properties
This compound participates in various chemical reactions, highlighting its reactivity and functional versatility. Takamatsu et al. (2017) explored its use in the highly stereoselective Strecker synthesis, revealing how slight modifications from achiral to chiral benzhydrylamine could significantly impact stereoselectivity in synthesis reactions (Takamatsu et al., 2017). Morishita et al. (2008) demonstrated its use in three-component coupling using arynes and aminosilanes for ortho-selective double functionalization of aromatic skeletons, showcasing its ability to incorporate amino and aminomethyl moieties into aromatic skeletons (Morishita et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Derivatives : It is used in the synthesis of novel derivatives like imidazo[1,2-a][3,1]benzothiazines, imidazo[1,2-a][1,2,4]benzotriazines, and 4H-imidazo[2,3-c]pyrido[2,3-e][1,4]oxazines (Gauthier & Duceppe, 1984).
Three-Component Coupling in Organic Synthesis : 2-Aminobenzhydrols are employed in three-component coupling with arynes and aminosilanes for ortho-selective double functionalization of aromatic skeletons (Morishita et al., 2008).
Development of Squalene Synthase Inhibitors : It has been used as a template in the design of potent squalene synthase inhibitors, crucial in cholesterol synthesis (Ichikawa et al., 2011).
Radiolabelling Intermediate : 2-Aminobenzhydrol derivatives are used as intermediates in the synthesis of radiolabelled compounds, such as [2′-18F]-1,4-benzodiazepine-2-ones, for medical imaging (Johnströma et al., 1994).
Synthesis of Benzothiazepines for Diabetes Treatment : It is used in the synthesis of benzothiazepines, which are explored as potential therapeutics for type II diabetes, targeting the mitochondrial sodium-calcium exchanger (Pei et al., 2003).
Novel Synthesis Methods for 1,4-Benzodiazepines : It facilitates a novel synthesis route for 1,4-benzodiazepines, starting from secondary-2-aminobenzhydrols (Sugasawa et al., 1979).
Construction of 2-Aminobenzofurans : A recent study describes a novel method for synthesizing 2-aminobenzofurans via cycloaddition reactions, employing this compound derivatives (Lin et al., 2022).
Wirkmechanismus
Target of Action
The primary target of 2-Aminobenzhydrol is squalene synthase , a key enzyme in the cholesterol biosynthetic pathway . This enzyme plays a crucial role in the conversion of farnesyl diphosphate to squalene, an important step in cholesterol biosynthesis .
Mode of Action
This compound acts as a potent inhibitor of squalene synthase . It binds to the active site of the enzyme, thereby preventing the conversion of farnesyl diphosphate to squalene . The X-ray crystallographic data of a compound similar to this compound bound to the active site of squalene synthase provided an important insight into the binding mode of this alternative template .
Biochemical Pathways
By inhibiting squalene synthase, this compound disrupts the cholesterol biosynthetic pathway . This results in a decrease in the production of cholesterol, a molecule that is essential for various cellular processes but can lead to health problems when present in excess.
Result of Action
The inhibition of squalene synthase by this compound leads to a decrease in cholesterol production . This could potentially be beneficial in conditions where cholesterol levels need to be controlled, such as in cardiovascular diseases.
Safety and Hazards
2-Aminobenzhydrol may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound and ensure adequate ventilation. In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water .
Zukünftige Richtungen
The design of a flexible 2-aminobenzhydrol open form structure for the creation of squalene synthase inhibitors represents a significant step forward in the field. Further chemical modification led to the discovery of a novel template with a strong squalene synthase inhibitory activity . This suggests potential future directions in the design and synthesis of more efficient squalene synthase inhibitors.
Eigenschaften
IUPAC Name |
(2-aminophenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWYZLGDGZTAPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20297071 | |
| Record name | 2-Aminobenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20297071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13209-38-6 | |
| Record name | 13209-38-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminobenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20297071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminobenzhydrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical synthetic routes for 2-aminobenzhydrol?
A1: 2-Aminobenzhydrols are valuable synthetic intermediates. One common synthesis involves reacting anilines with benzaldehydes in the presence of aminohaloborane. [, ] Another method utilizes a three-component coupling reaction involving arynes, aminosilanes, and carbonyl compounds (or sulfonylimines) with benzoic acid as a crucial additive. [] These reactions allow for the introduction of various substituents, expanding the structural diversity of this compound derivatives.
Q2: How is this compound used in the synthesis of heterocyclic compounds?
A2: this compound serves as a versatile building block for synthesizing diverse nitrogen-containing heterocycles. For example, it reacts with ethyl 2-chloroacetoacetate to produce 5-phenyl-5H-imidazo[1,2-a][3,1]benzothiazine-2-carboxylic acid, ethyl ester. [] It can also be converted into 1,4-benzodiazepines, a significant class of pharmaceuticals. [] Furthermore, under specific thermal conditions and in the presence of calcium oxide, this compound can be transformed into acridine. []
Q3: Has this compound been used in the development of any specific drug candidates?
A4: Yes, derivatives of this compound have been explored in the development of antagonists for the mitochondrial sodium-calcium exchanger (mNCE). [] These antagonists show potential as therapeutics for Type II diabetes by enhancing mitochondrial oxidative metabolism and improving glucose-stimulated insulin secretion (GSIS) in pancreatic beta-cells. []
Q4: Are there any studies focusing on the catalytic activity of this compound derivatives?
A5: While this compound itself might not be catalytically active, its derivatives, particularly certain arene ruthenium(II)-benzhydrazone complexes incorporating the this compound framework, have exhibited catalytic properties. [] These complexes efficiently catalyze the synthesis of 2,4-disubstituted quinazolines via an eco-friendly acceptorless dehydrogenative coupling of this compound derivatives and benzyl alcohols. [] This method boasts high selectivity and yields, highlighting the potential of this compound-derived complexes in sustainable organic synthesis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

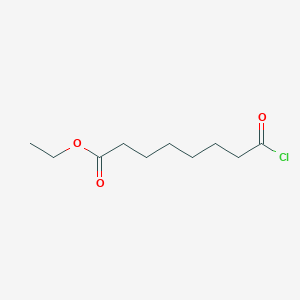
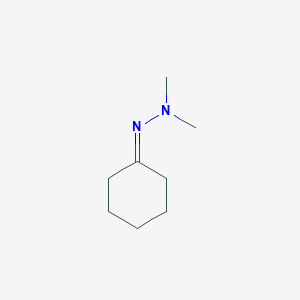


![2-Pyrazolin-5-one, 4-[[p-(methylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B79048.png)

